molecular formula C19H22O2 B039386 Androsta-4,6,8(9)-triene-3,17-dione CAS No. 115930-43-3

Androsta-4,6,8(9)-triene-3,17-dione

Cat. No. B039386
M. Wt: 282.4 g/mol
InChI Key: IVSWIZWRBZUXRO-SNRMKQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-4,6,8(9)-triene-3,17-dione, also known as ATD, is a steroid hormone inhibitor that has gained significant attention in the scientific community due to its potential in research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism Of Action

Androsta-4,6,8(9)-triene-3,17-dione works by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone into estrogen. This inhibition leads to an increase in testosterone levels and a decrease in estrogen levels, which can have significant effects on the body.

Biochemical And Physiological Effects

Androsta-4,6,8(9)-triene-3,17-dione has been shown to have several biochemical and physiological effects on the body. One of the most significant effects is its ability to increase testosterone levels. This increase in testosterone can lead to an increase in muscle mass, strength, and overall athletic performance. Additionally, Androsta-4,6,8(9)-triene-3,17-dione has been shown to decrease estrogen levels, which can help to reduce the risk of certain cancers and other health conditions.

Advantages And Limitations For Lab Experiments

Androsta-4,6,8(9)-triene-3,17-dione has several advantages when used in lab experiments. It is a potent inhibitor of aromatase, making it a valuable tool for studying the effects of testosterone and estrogen on the body. Additionally, Androsta-4,6,8(9)-triene-3,17-dione is relatively easy to synthesize, making it readily available for use in research. However, there are also limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in lab experiments. One of the most significant limitations is that it can be difficult to control the dosage of Androsta-4,6,8(9)-triene-3,17-dione, which can lead to inconsistencies in results.

Future Directions

There are several future directions for research involving Androsta-4,6,8(9)-triene-3,17-dione. One potential area of research is the use of Androsta-4,6,8(9)-triene-3,17-dione in the treatment of certain health conditions, such as breast cancer. Additionally, further research is needed to better understand the mechanism of action of Androsta-4,6,8(9)-triene-3,17-dione and its effects on the body. Finally, there is a need for more research on the optimal dosage of Androsta-4,6,8(9)-triene-3,17-dione for various research applications.
Conclusion:
In conclusion, Androsta-4,6,8(9)-triene-3,17-dione is a steroid hormone inhibitor that has significant potential in scientific research applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. While there are limitations to the use of Androsta-4,6,8(9)-triene-3,17-dione in research, it remains a valuable tool for studying the effects of testosterone and estrogen on the body. Further research is needed to better understand the potential uses of Androsta-4,6,8(9)-triene-3,17-dione and its optimal dosage for various research applications.

Synthesis Methods

Androsta-4,6,8(9)-triene-3,17-dione is synthesized through a multi-step process that involves the conversion of a precursor molecule, dehydroepiandrosterone (DHEA), into Androsta-4,6,8(9)-triene-3,17-dione. The synthesis of Androsta-4,6,8(9)-triene-3,17-dione involves the use of several chemical reagents, including sodium hydroxide, acetic anhydride, and hydrochloric acid. The final product is purified using chromatography techniques to obtain a high-quality compound for research purposes.

Scientific Research Applications

Androsta-4,6,8(9)-triene-3,17-dione has been studied extensively for its potential use in various scientific research applications. One of the most significant applications of Androsta-4,6,8(9)-triene-3,17-dione is its use as a steroid hormone inhibitor. Androsta-4,6,8(9)-triene-3,17-dione has been shown to inhibit the conversion of testosterone to estrogen, making it a valuable tool for studying the effects of testosterone on the body.

properties

CAS RN

115930-43-3

Product Name

Androsta-4,6,8(9)-triene-3,17-dione

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(10S,13S,14S)-10,13-dimethyl-2,11,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,15H,5-10H2,1-2H3/t15-,18-,19-/m0/s1

InChI Key

IVSWIZWRBZUXRO-SNRMKQJTSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=CC(=O)CC[C@]34C

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=CC(=O)CCC34C

synonyms

androsta-4,6,8(9)-triene-3,17-dione
FCE 24918
FCE-24918

Origin of Product

United States

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